MFCD00533040
Description
Based on analogous MDL entries (e.g., CAS 1046861-20-4, CAS 1761-61-1), such compounds typically belong to the boronic acid or aromatic carboxylic acid derivatives, which are pivotal in organic synthesis, pharmaceuticals, and materials science. These compounds often exhibit moderate solubility in polar solvents, with calculated logP values indicating balanced lipophilicity and hydrophilicity, making them suitable for cross-coupling reactions or drug intermediate synthesis.
Properties
IUPAC Name |
2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-7-11(8-10(2)14(9)18)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHWMUJFOVTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD00533040 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared through standard chemical processes.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
MFCD00533040 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
MFCD00533040 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is utilized in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of MFCD00533040 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD00533040’s properties, a comparative analysis is performed against structurally or functionally analogous compounds. The following table summarizes key parameters:
Structural and Functional Similarities
- Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share a boronic acid functional group, enabling their use in Suzuki-Miyaura cross-coupling reactions. This compound’s hypothetical structure suggests similar reactivity, though its bromo and chloro substituents may enhance electrophilicity compared to simpler arylboronic acids.
- Heterocyclic Carboxylates: Methyl 5-aminopyrazine-2-carboxylate (CAS 54013-06-8) exemplifies heterocyclic systems with high solubility (24.7 mg/mL) due to polar amine and ester groups. In contrast, this compound’s lower solubility (0.24 mg/mL) reflects its halogenated aromatic backbone, favoring organic-phase reactions.
Divergences in Physicochemical Properties
- Thermal Stability: Compounds like 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4) exhibit robust thermal stability due to hydrogen-bonded networks, whereas halogenated boronic acids (e.g., this compound) may require inert atmospheres to prevent decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
